![molecular formula C21H19NO3 B2483725 2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione CAS No. 1024250-49-4](/img/structure/B2483725.png)

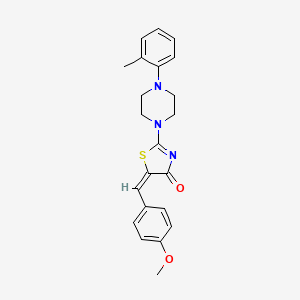

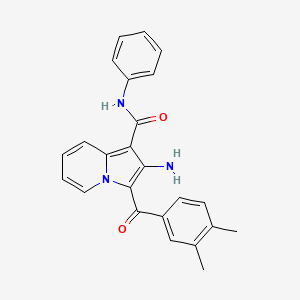

2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione involves methods that offer high yields and environmental friendliness. For instance, the improved synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives uses urea catalysis in aqueous media under ultrasound, demonstrating high yields and simplicity in work-up procedures (Li et al., 2012). Additionally, the efficient one-pot four-component reaction allows for the synthesis of tetrahydroindole skeletons from substituted β-nitrostyrenes, cyclohexanones, and other compounds, highlighting versatility in creating complex structures (Xue et al., 2016).

Molecular Structure Analysis

Investigations into related compounds' molecular structures reveal the significance of conformational preferences and stereochemical arrangements. For example, the conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue, are determined using quantum mechanical calculations, emphasizing the impact of stereochemistry on the compound's properties (Alemán et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of cyclohexanedione derivatives is highlighted in studies exploring one-pot synthesis methods under specific conditions, such as ultrasound irradiation, to achieve high yields and environmental benefits (Song et al., 2015). These methods underscore the adaptability and efficiency of synthesizing cyclohexanedione derivatives through innovative reaction conditions.

Physical Properties Analysis

The physical properties of compounds similar to 2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione, such as crystal structure and solubility, are crucial for understanding their behavior in various solvents and conditions. For instance, the crystal structure of 2-methyl-1,3-cyclohexanedione has been determined by X-ray methods, offering insights into the enolized form presence in crystals and the implications for molecular interactions (Katrusiak, 1993).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and conditions, are pivotal for the utility of cyclohexanedione derivatives in organic synthesis. The one-pot three-component synthesis under ultrasound exemplifies the innovative approaches to enhance reaction yields and efficiency, demonstrating the compound's versatility and potential in organic synthesis (Song et al., 2015).

Applications De Recherche Scientifique

Chemical Reactions and Derivatives :

- 2-Acetyl-1,3-cyclohexanediones, which are closely related to the compound , react with diazomethane predominantly at the acetyl keto group, forming various derivatives (Akhrem, Moiseenkov, Lakhvich, & Poselenov, 1972).

- Intramolecular reactions of nitroolefin-β-diketone Michael adducts with 1,3-cyclohexanedione have been observed, leading to the formation of various compounds (Nielsen & Archibald, 1969).

- The compound and its derivatives are involved in the synthesis of various organic structures, such as 2,2′-Methylenebis(1,3-cyclohexanedione), indicating its utility in complex organic synthesis (Li-xian & Hong, 2006).

Catalysis and Synthesis :

- The compound has been utilized in the synthesis and characterization of biologically active derivatives, showcasing its role in the development of novel chemical entities (Jeyachandran, 2021).

- It's involved in the formation of various cyclic structures, such as 1,2-dioxanes, highlighting its importance in the synthesis of cyclic compounds (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).

Structural Analysis :

- The crystal structure of related cyclohexanedione compounds has been analyzed, providing insights into their molecular configurations and potential applications in material science (Katrusiak, 1993).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-14(23)15-7-9-18(10-8-15)22-13-19-20(24)11-17(12-21(19)25)16-5-3-2-4-6-16/h2-10,13,17,24H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDSKYZJCXUSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/no-structure.png)

![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)